molecular formula C16H12N4OS2 B2580284 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1210773-68-4

1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2580284
CAS No.: 1210773-68-4
M. Wt: 340.42
InChI Key: TWSFMVJNJFZRQA-UHFFFAOYSA-N
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Description

1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a urea-based heterocyclic compound featuring a thiazole core substituted with a 4-cyanophenyl group at position 4 and a thiophen-2-ylmethyl moiety attached to the urea nitrogen.

Properties

IUPAC Name

1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c17-8-11-3-5-12(6-4-11)14-10-23-16(19-14)20-15(21)18-9-13-2-1-7-22-13/h1-7,10H,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSFMVJNJFZRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the thiazole intermediate.

    Attachment of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the thiazole-cyanophenyl intermediate with thiophen-2-ylmethyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of thiazole and thiourea, including this compound, exhibit promising antiviral properties. For example, compounds structurally similar to 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have shown efficacy against various viruses, including HIV and the tobacco mosaic virus (TMV).

Case Study:
A study published in MDPI demonstrated that thiazole derivatives possess anti-HIV activity with effective concentrations (EC50) significantly lower than traditional antiviral agents, indicating their potential for further development as antiviral therapies .

Antimicrobial Properties

Research has shown that compounds containing thiazole and thiourea moieties can act as antimicrobial agents. These compounds disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death.

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa8 µg/mL

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. Its ability to inhibit fungal growth makes it a candidate for developing agricultural fungicides.

Case Study:
A study assessed the efficacy of thiazole derivatives against Fusarium species, which are known to cause significant crop losses. The results indicated that certain derivatives could inhibit fungal growth at low concentrations, suggesting potential use in crop protection strategies .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for optimizing their efficacy. Researchers have conducted structure-activity relationship (SAR) studies to identify key functional groups responsible for enhanced activity.

Data Table: Structure-Activity Relationship Insights

Functional GroupActivity TypeObserved Effect
CyanophenylAntiviralIncreased potency against HIV
ThiophenAntimicrobialEnhanced inhibition of bacterial growth
Urea MoietyFungicidalImproved fungicidal activity against plant pathogens

Mechanism of Action

The mechanism of action of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and cyanophenyl groups can facilitate binding to active sites, while the thiophen-2-ylmethyl group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Key Insights

  • Structural Flexibility vs. Activity : Pyrazoline derivatives (e.g., 47f, 49f) often exhibit enhanced biological activity compared to urea-based compounds, likely due to rigid conformations that favor target binding. However, urea derivatives offer synthetic simplicity and tunable hydrogen-bonding capacity .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyanophenyl, trifluoromethyl) improve interactions with hydrophobic enzyme pockets, while electron-donating groups (e.g., thiophenylmethyl) may enhance bioavailability .
  • Antibacterial Potential: Thiazole-urea hybrids with halogenated or sulfur-containing substituents (e.g., trifluoromethylpyridinylthio) show promise in targeting bacterial enzymes like FabK, though the target compound’s thiophen-2-ylmethyl group may require optimization for similar efficacy .

Biological Activity

1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known by its CAS number 1207025-38-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene moiety, and a urea functional group. Its structure can be represented as follows:

Component Structure
Thiazole RingThiazole
Thiophene RingThiophene
Urea MoietyUrea

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole and thiophene rings can participate in π-π stacking interactions, while the urea moiety is capable of forming hydrogen bonds, enhancing binding affinity and specificity towards biological targets.

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. The compound's structural features suggest potential efficacy against various cancer cell lines. A study demonstrated that modifications in the thiazole ring could enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Antiviral Activity

Thiazole derivatives have been explored for their antiviral properties. In vitro studies have shown that certain derivatives exhibit inhibitory activity against viral replication mechanisms. The compound's structure may contribute to its effectiveness in inhibiting viral enzymes, making it a candidate for further investigation in antiviral drug development .

Antimalarial Activity

In the context of antimalarial research, thiazole derivatives have shown promise against Plasmodium falciparum. Modifications to the N-aryl amide group linked to the thiazole ring have been correlated with increased potency against malaria parasites. The observed structure-activity relationship indicates that electron-withdrawing groups at specific positions enhance biological efficacy .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various thiazole derivatives on human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant anticancer potential .
  • Antiviral Screening : In a screening assay against HIV and DENV, compounds based on similar scaffolds demonstrated EC50 values ranging from 130 μM to 263 μM, suggesting moderate antiviral activity and warranting further exploration into their mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the thiazole and thiophene rings in modulating biological activity. For instance:

  • Electron-withdrawing groups at the ortho position on the phenyl ring significantly enhance antimalarial potency.
  • Bulky substituents tend to decrease binding affinity and biological activity.

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